molecular formula C18H22ClN5 B4912861 N-[[3-(3-chlorophenyl)-1-methylpyrazol-4-yl]methyl]-N-methyl-2-(1-methylpyrazol-4-yl)ethanamine

N-[[3-(3-chlorophenyl)-1-methylpyrazol-4-yl]methyl]-N-methyl-2-(1-methylpyrazol-4-yl)ethanamine

Cat. No.: B4912861
M. Wt: 343.9 g/mol
InChI Key: GOAKWBUJKREFNE-UHFFFAOYSA-N
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Description

“N-[[3-(3-chlorophenyl)-1-methylpyrazol-4-yl]methyl]-N-methyl-2-(1-methylpyrazol-4-yl)ethanamine” is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-[[3-(3-chlorophenyl)-1-methylpyrazol-4-yl]methyl]-N-methyl-2-(1-methylpyrazol-4-yl)ethanamine” typically involves multi-step organic reactions. One possible route could involve:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Substitution reactions: Introducing the chlorophenyl group via electrophilic aromatic substitution.

    Alkylation: Methylation of the nitrogen atoms using methyl iodide or a similar reagent.

    Coupling reactions: Connecting the two pyrazole rings through a suitable linker, such as an alkyl chain.

Industrial Production Methods

Industrial production may involve optimizing the above synthetic route for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and employing catalysts to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups, forming corresponding alcohols or ketones.

    Reduction: Reduction of the chlorophenyl group to a phenyl group.

    Substitution: Halogen substitution reactions where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Nucleophiles such as amines, thiols.

Major Products

    Oxidation products: Alcohols, ketones.

    Reduction products: Phenyl derivatives.

    Substitution products: Various substituted pyrazole derivatives.

Scientific Research Applications

Chemistry

    Catalysis: Pyrazole derivatives are often used as ligands in coordination chemistry.

    Material Science: Used in the synthesis of novel materials with specific properties.

Biology and Medicine

    Drug Development: Pyrazole derivatives are explored for their potential as anti-inflammatory, anti-cancer, and anti-microbial agents.

    Biological Probes: Used in studying enzyme mechanisms and biological pathways.

Industry

    Agriculture: Potential use as pesticides or herbicides.

    Pharmaceuticals: Active ingredients in various therapeutic formulations.

Mechanism of Action

The mechanism of action for “N-[[3-(3-chlorophenyl)-1-methylpyrazol-4-yl]methyl]-N-methyl-2-(1-methylpyrazol-4-yl)ethanamine” would depend on its specific biological target. Generally, pyrazole derivatives may:

    Inhibit enzymes: By binding to the active site or allosteric sites.

    Modulate receptors: Acting as agonists or antagonists.

    Interfere with DNA/RNA: Binding to nucleic acids and affecting replication or transcription.

Comparison with Similar Compounds

Similar Compounds

  • 1-Phenyl-3-methyl-5-pyrazolone
  • 3,5-Dimethylpyrazole
  • 3-Chlorophenylhydrazine

Uniqueness

“N-[[3-(3-chlorophenyl)-1-methylpyrazol-4-yl]methyl]-N-methyl-2-(1-methylpyrazol-4-yl)ethanamine” is unique due to its specific substitution pattern and the presence of multiple pyrazole rings, which may confer distinct biological activities and chemical properties compared to other pyrazole derivatives.

Properties

IUPAC Name

N-[[3-(3-chlorophenyl)-1-methylpyrazol-4-yl]methyl]-N-methyl-2-(1-methylpyrazol-4-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClN5/c1-22(8-7-14-10-20-23(2)11-14)12-16-13-24(3)21-18(16)15-5-4-6-17(19)9-15/h4-6,9-11,13H,7-8,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOAKWBUJKREFNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CCN(C)CC2=CN(N=C2C3=CC(=CC=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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